N-(2-Chloro-4-iodophenyl)acetamide
Description
Significance in Contemporary Chemical Science
The significance of N-(2-Chloro-4-iodophenyl)acetamide in modern chemical science lies primarily in its role as a scaffold for the development of new biologically active agents. The broader class of N-substituted-2-chloroacetamides has been recognized for a wide range of biological activities, including antimicrobial, analgesic, and antitumor properties. nih.gov The presence of halogen atoms in this compound is particularly noteworthy, as halogens can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. nih.gov
Research has demonstrated that chloroacetamide derivatives are effective against various pathogens. nih.gov This has spurred investigations into compounds like this compound for the development of new antimicrobial drugs, an area of critical importance due to the rise of antibiotic-resistant bacteria.
Overview of Research Trajectories for this compound
The primary research trajectory for this compound has been its utilization as a precursor for the synthesis of novel chemical entities. The reactive chloroacetyl group is readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of new molecular frameworks. This has been a key strategy in the exploration of new pharmacologically active compounds.
A notable area of investigation has been the synthesis of heterocyclic compounds, which are known to exhibit a wide array of biological activities. By using this compound as a starting material, researchers can introduce the 2-chloro-4-iodophenyl moiety into various heterocyclic systems, thereby creating new derivatives for biological screening.
Detailed Research Findings
A study focused on the synthesis and antimicrobial evaluation of a series of N-(substituted phenyl)-2-chloroacetamides included this compound, designated as compound SP7. This research provides concrete data on its synthesis and biological activity.
The synthesis of this compound and its analogs was achieved by reacting the corresponding substituted anilines with chloroacetyl chloride. nih.gov The purity and structure of the synthesized compounds were confirmed using various analytical techniques, including Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
The antimicrobial potential of this compound was assessed against a panel of microorganisms, including Gram-positive and Gram-negative bacteria, as well as a fungal strain. The results indicated that the compound exhibited activity against the tested strains.
| Microbial Strain | Activity of this compound |
| Escherichia coli (ATCC 25922) | Active |
| Staphylococcus aureus (ATCC 25923) | Active |
| Methicillin-resistant S. aureus (MRSA, ATCC 33591) | Active |
| Candida albicans (ATCC 10231) | Moderately Active |
| This table summarizes the antimicrobial activity of this compound against various microbial strains as reported in a study by Bogdanović et al. nih.gov |
The study highlighted that the biological activity of chloroacetamides is influenced by the nature and position of the substituents on the phenyl ring. nih.gov The presence of halogens, as in this compound, was noted to be a favorable feature for antimicrobial action. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZOAOZIMUGTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593736 | |
| Record name | N-(2-Chloro-4-iodophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135050-05-4 | |
| Record name | N-(2-Chloro-4-iodophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N 2 Chloro 4 Iodophenyl Acetamide
Established Synthetic Routes to N-(2-Chloro-4-iodophenyl)acetamide
The primary and most well-established method for synthesizing this compound is through the formation of an amide bond between the corresponding aniline (B41778) and an acetylating agent.
Amidation Reactions via Acyl Halides
Amidation using acyl halides is a cornerstone of organic synthesis and represents the most direct route to this compound. This method's reliability and efficiency have made it a standard in laboratory and potential industrial applications.
The synthesis of this compound is conventionally achieved through the chloroacetylation of 2-chloro-4-iodoaniline (B137281). researchgate.net This reaction involves the nucleophilic attack of the amino group of the aniline on the electrophilic carbonyl carbon of a chloroacetyl halide, typically chloroacetyl chloride. researchgate.netijpsr.info The process results in the formation of an amide linkage and the elimination of hydrogen chloride as a byproduct. researchgate.net
This general transformation is widely applied to a variety of substituted anilines to produce a range of N-aryl chloroacetamides. researchgate.netnih.gov The reactivity of the starting aniline is influenced by the electronic nature of the substituents on the aromatic ring.
The choice of base and solvent is critical for the success of the amidation reaction, influencing reaction rate, yield, and the ease of product isolation. The primary role of the base is to neutralize the hydrogen chloride generated during the reaction, preventing the protonation of the starting aniline, which would render it non-nucleophilic.
Several combinations of bases and solvents have been explored for the synthesis of N-aryl acetamides. sphinxsai.com Common bases include tertiary amines like triethylamine (B128534) (TEA) and stronger, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netsphinxsai.com Solvents are chosen based on the solubility of the reactants and their inertness to the reaction conditions. Dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), toluene, and dimethylformamide (DMF) are frequently used. researchgate.netsphinxsai.com One highly efficient system employs DBU in THF at room temperature, which can lead to high yields in a relatively short time frame. sphinxsai.comresearchgate.net
Table 1: Influence of Bases and Solvents on N-Aryl Acetamide (B32628) Synthesis
| Base | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Triethylamine (TEA) | Dichloromethane (DCM) | Not Specified | Good | researchgate.net |
| Triethylamine (TEA) | Toluene | Not Specified | Good | researchgate.net |
| Potassium Carbonate | Benzene | Not Specified | Good | sphinxsai.com |
| DBU | Tetrahydrofuran (THF) | 3-6 hours | 75-95% | sphinxsai.comresearchgate.net |
| Triethylamine (TEA) | Dimethylformamide (DMF) | Not Specified | Good | sphinxsai.com |
Nucleophilic Substitution Approaches for this compound Synthesis
The synthesis of this compound is fundamentally a nucleophilic acyl substitution, where the 2-chloro-4-iodoaniline acts as the nucleophile. researchgate.net An alternative perspective within nucleophilic substitution involves modifying the acetylating agent. For instance, a pathway could involve the reaction of 2-chloro-4-iodoaniline with an ester of chloroacetic acid. This approach, while less common for N-aryl acetamides, is a valid nucleophilic substitution strategy. A patented method for producing chloroacetamide involves reacting a lower alkyl ester of mono-chloroacetic acid with anhydrous ammonia, highlighting the principle of using an ester as the electrophile. google.com
Another synthetic strategy that falls under the umbrella of nucleophilic substitution is the alkylation of an amide. A described pathway involves reacting a substituted aniline with chloroacetyl chloride to form the aryl carboxamide, which is then used to alkylate another molecule, such as an indole, using a strong base like sodium hydride. nih.gov While this demonstrates a subsequent reaction, the initial formation of the chloroacetamide intermediate is a key step. nih.gov
Development of Novel and Green Synthesis Approaches for this compound
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes. One such approach is the use of aqueous conditions. Chloroacetylation of amines can be performed in water under neutral or basic (Schotten-Baumann conditions) settings, often using a two-phase system of water and an organic solvent like dichloromethane to trap the HCl byproduct with a base like sodium hydroxide. researchgate.net This reduces the reliance on volatile organic solvents.
Another innovative and greener strategy is a one-pot, metal-free synthesis that starts from nitroarenes. researchgate.net This protocol involves the reduction of a nitro group, mediated by trichlorosilane, followed by the addition of an anhydride (B1165640) to form the N-aryl amide directly. researchgate.net This method avoids the handling of potentially hazardous anilines and demonstrates good functional group tolerance. Applying this to a nitro-precursor of 2-chloro-4-iodoaniline could provide a more sustainable route.
Table 2: Comparison of Synthetic Approaches
| Approach | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Classical Amidation | 2-Chloro-4-iodoaniline, Chloroacetyl chloride | Well-established, high yield, requires organic solvent and base. | researchgate.netsphinxsai.com |
| Schotten-Baumann Conditions | Amine, Chloroacetyl chloride, NaOH | Uses water as a solvent, reducing VOCs. | researchgate.net |
| One-Pot from Nitroarene | Nitro-precursor, Trichlorosilane, Anhydride | Metal-free, avoids isolation of aniline intermediate. | researchgate.net |
Optimization of Reaction Parameters for this compound Yield and Purity
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. Key parameters include the choice of reactants, stoichiometry, temperature, and reaction time.
The selection of the base and solvent system is a primary focus of optimization, as detailed in section 2.1.1.2. Studies have systematically compared different combinations, with the DBU/THF system emerging as particularly effective for the synthesis of N-aryl amides, offering high yields at room temperature. sphinxsai.comresearchgate.net
Temperature control is another critical factor. The reaction between an aniline and an acyl chloride is typically exothermic. Therefore, the chloroacetyl chloride is often added dropwise to the aniline solution at a reduced temperature (e.g., 0-5 °C) to control the reaction rate and prevent the formation of side products. sphinxsai.com After the initial addition, the reaction mixture may be allowed to warm to room temperature to ensure completion. sphinxsai.comresearchgate.net Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time, which can range from a few hours to overnight depending on the specific conditions. sphinxsai.com
Chemical Reactivity and Mechanistic Investigations of N 2 Chloro 4 Iodophenyl Acetamide
Substitution Reactions of Halogen Atoms in N-(2-Chloro-4-iodophenyl)acetamide
The presence of two different halogen atoms, chlorine and iodine, on the aromatic ring of this compound allows for selective substitution reactions. The differing reactivity of the C-Cl and C-I bonds is a key factor in directing these transformations.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) reactions on this compound would involve the displacement of either the chloride or iodide by a nucleophile. The success of such reactions is often dependent on the nature of the nucleophile and the reaction conditions. While specific examples for this exact molecule are not prevalent in the provided search results, general principles of SNAr suggest that the electron-withdrawing nature of the acetamido group and the halogens would activate the ring towards nucleophilic attack. However, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have largely superseded traditional SNAr methods for the formation of aryl amines due to their broader substrate scope and milder reaction conditions. wikipedia.org
Aliphatic Halogen Substitution Mechanisms
This subsection is not directly applicable as this compound does not possess an aliphatic halogen. The chlorine and iodine atoms are attached to the aromatic ring.
Amide Bond Hydrolysis of this compound
The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2-chloro-4-iodoaniline (B137281) and acetic acid. This reaction is a fundamental transformation in organic chemistry. The stability of the amide bond means that this process typically requires elevated temperatures and strong acidic or basic catalysts.
Oxidation and Reduction Pathways of this compound
The primary sites for oxidation or reduction in this compound are the aromatic ring and the amide functional group. The iodine atom can also participate in oxidative addition reactions, which is a key step in many cross-coupling reactions.
Coupling Reactions Involving this compound and its Derivatives
This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Cl bonds allows for selective coupling reactions.
The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the C-4 position. This selectivity is a cornerstone of modern organic synthesis.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.org this compound can react with various primary or secondary amines at the C-I position in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgnih.gov This method provides a direct route to N-aryl amine derivatives.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an aryl halide. libretexts.org this compound can undergo Suzuki-Miyaura coupling at the C-I position with a variety of boronic acids or their esters to introduce new aryl or alkyl groups. libretexts.org
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. organic-chemistry.org While palladium-catalyzed methods are often preferred, the Ullmann reaction remains a viable option, particularly for certain substrates. organic-chemistry.org
Table 1: Coupling Reactions of this compound
| Coupling Reaction | Reactant | Catalyst System | Product Type |
| Buchwald-Hartwig | Amine | Palladium/Ligand | N-Aryl Amine |
| Suzuki-Miyaura | Boronic Acid/Ester | Palladium/Base | Biaryl |
| Ullmann Condensation | Amine, Alcohol, or Thiol | Copper | N-Aryl, O-Aryl, or S-Aryl Compound |
Elucidation of Reaction Mechanisms for this compound Transformations
The mechanisms of the coupling reactions involving this compound are well-established.
The catalytic cycle of the Buchwald-Hartwig amination typically involves:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination: The desired N-aryl amine product is eliminated from the palladium complex, regenerating the palladium(0) catalyst. organic-chemistry.org
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through the following steps:
Oxidative Addition: A palladium(0) species undergoes oxidative addition to the carbon-iodine bond of this compound, forming a palladium(II) intermediate. libretexts.org
Transmetalation: The organoboron reagent reacts with the palladium(II) intermediate, transferring the organic group to the palladium center and forming a diorganopalladium(II) complex. This step is typically facilitated by a base. libretexts.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst. libretexts.org
The mechanism of the Ullmann reaction is less universally agreed upon but is generally thought to involve copper(I) species. The reaction can proceed through an oxidative addition-reductive elimination pathway or via a four-center transition state. organic-chemistry.org
Computational and Theoretical Studies of N 2 Chloro 4 Iodophenyl Acetamide
Quantum Chemical Investigations on N-(2-Chloro-4-iodophenyl)acetamide
Currently, there is a lack of specific published research on the quantum chemical investigations of this compound. While the methodologies for such studies are well-established, their application to this particular compound has not been detailed in available scientific literature.
Electronic Structure and Bonding Analysis
No specific studies detailing the electronic structure and bonding analysis of this compound have been found. Such an analysis would typically involve the calculation of atomic charges, bond orders, and the nature of intramolecular interactions, which are crucial for understanding the molecule's reactivity and stability.
Molecular Orbital Theory Applications
There are no available studies that apply molecular orbital theory to this compound to describe its frontier molecular orbitals (HOMO and LUMO), which are fundamental in predicting its chemical reactivity and electronic properties.
Density Functional Theory (DFT) Calculations
While Density Functional Theory (DFT) is a common method for computational studies of organic molecules, specific DFT calculations for this compound, including optimized geometry, vibrational frequencies, and electronic properties, are not present in the accessible scientific literature.
Molecular Dynamics Simulations for this compound Interactions
There are no published molecular dynamics (MD) simulation studies that investigate the behavior of this compound in various environments or its interactions with biological macromolecules. MD simulations would be instrumental in understanding its conformational flexibility and potential binding modes to target proteins.
Structure-Activity Relationship (SAR) Prediction through Computational Modeling for this compound
No computational modeling studies focused on predicting the structure-activity relationship (SAR) of this compound are available. SAR studies are essential for identifying the key structural features responsible for a molecule's biological activity and for designing more potent analogs.
In Silico Screening and Rational Drug Design Strategies Utilizing this compound Scaffolds
There is no information available on the use of this compound scaffolds in in silico screening campaigns or rational drug design strategies. Such studies would involve virtual screening of compound libraries against biological targets to identify potential lead compounds.
Conformational Analysis and Energy Minimization of this compound
The conformational landscape of this compound is influenced by the rotational freedom around the C-N amide bond and the bonds connecting the acetamide (B32628) group to the phenyl ring. The presence of bulky substituents, namely the chloro and iodo groups, on the phenyl ring introduces steric hindrance that significantly affects the molecule's preferred three-dimensional arrangement.
Theoretical calculations, often employing density functional theory (DFT) methods, are utilized to determine the most stable conformations. These studies typically involve a systematic scan of the potential energy surface by rotating key dihedral angles. For instance, the orientation of the acetamide group relative to the phenyl ring is a critical factor. In similar N-arylacetamides, the acetamide group is often found to be twisted out of the plane of the phenyl ring. For example, in 2-chloro-N-(4-methoxyphenyl)acetamide, the acetamide group is twisted out of the phenyl plane by 28.87 (5)°. nih.govresearchgate.netresearchgate.net This twist is a compromise between the delocalization of the nitrogen lone pair into the aromatic system, which would favor planarity, and the steric repulsion between the ortho-substituent (in this case, the chloro group) and the acetyl group.
Energy minimization calculations are performed to locate the stationary points on the potential energy surface, corresponding to stable conformers (local minima) and transition states. The results of these calculations provide insights into the relative energies of different conformations and the energy barriers to rotation. For this compound, the global minimum energy conformation would likely feature a specific orientation of the acetamide group that minimizes steric clashes with the adjacent chloro and iodo substituents.
Table 1: Selected Torsion Angles in a Related N-Arylacetamide
| Torsion Angle | Value (°) |
| C7—C6—O2—C9 | -174.61 (10) |
| Cl1—C1—C2—O1 | 52.89 (12) |
Data for 2-chloro-N-(4-methoxyphenyl)acetamide. researchgate.net
Hirshfeld Surface Analysis and Molecular Packing Studies
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps various properties onto the molecular surface, providing a detailed picture of how molecules pack together in the solid state. For this compound, this analysis would reveal the nature and extent of intermolecular contacts, such as hydrogen bonds and halogen bonds.
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. Properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) are then mapped onto this surface. The dnorm surface highlights intermolecular contacts shorter than the van der Waals radii, which appear as red regions, indicating close contacts like hydrogen bonds.
Fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These 2D plots show the distribution of di versus de, with different types of interactions appearing as distinct patterns. For a similar compound, 2-chloro-N-(4-methoxyphenyl)acetamide, the fingerprint plot revealed that C···H/H···C interactions made the largest contribution to the surface area (33.4%), followed by O···H/H···O (19.5%) and Cl···H/H···Cl (20%) interactions. nih.gov
Given the presence of an iodine atom in this compound, it is also plausible that halogen bonding (C—I···O or C—I···N interactions) could play a role in the molecular packing. The Hirshfeld surface analysis would be instrumental in identifying and characterizing such interactions. The supramolecular packing in N-monosubstituted acetamide derivatives is often characterized by a C(4) hydrogen-bond chain involving the primary amide functional group. nih.gov
Table 2: Contribution of Intermolecular Contacts in a Related N-Arylacetamide
| Interaction Type | Contribution to Hirshfeld Surface Area (%) |
| C···H/H···C | 33.4 |
| O···H/H···O | 19.5 |
| Cl···H/H···Cl | 20.0 |
Data for 2-chloro-N-(4-methoxyphenyl)acetamide. nih.gov
Biological and Medicinal Chemistry Research Involving N 2 Chloro 4 Iodophenyl Acetamide
Evaluation of Biological Activities of N-(2-Chloro-4-iodophenyl)acetamide and its Derivatives
The biological potential of this compound and its chemical relatives is multifaceted, spanning antimicrobial, anticancer, neuropharmacological, and anti-inflammatory domains. The presence and position of halogen substituents on the phenyl ring are critical determinants of the biological efficacy and mechanism of action of these acetamide (B32628) derivatives.
Antimicrobial Research Applications and Efficacy Studies
Research into N-substituted phenyl-2-chloroacetamides has revealed their potential as antimicrobial agents. Studies on a series of these compounds have demonstrated notable efficacy against Gram-positive bacteria, including the methicillin-resistant Staphylococcus aureus (MRSA), and moderate activity against the fungal pathogen Candida albicans. epa.gov The antimicrobial potency of these compounds is significantly influenced by the nature and position of the substituents on the phenyl ring.
Halogenated derivatives, in particular, have shown enhanced antimicrobial effects. The increased lipophilicity conferred by halogen atoms, such as chlorine, bromine, and iodine, is thought to facilitate the passage of these molecules across the phospholipid bilayer of microbial cell membranes. epa.gov For instance, a study on various N-(substituted phenyl)-2-chloroacetamides highlighted that compounds bearing a halogen at the para-position of the phenyl ring were among the most active.
While specific data for this compound is limited, the known antimicrobial profiles of its structural analogues suggest a promising area for future investigation. The combination of a chloro and an iodo group on the same phenyl ring could potentially lead to synergistic or enhanced antimicrobial activity.
Table 1: Antimicrobial Activity of Selected N-(Substituted Phenyl)-2-chloroacetamides
| Compound | Substituent on Phenyl Ring | Activity against S. aureus | Activity against C. albicans |
|---|---|---|---|
| N-(4-chlorophenyl) chloroacetamide | 4-Chloro | Effective | Moderately Effective |
| N-(4-bromophenyl) chloroacetamide | 4-Bromo | Effective | Moderately Effective |
| N-(4-iodophenyl) chloroacetamide | 4-Iodo | Effective | Moderately Effective |
| N-(4-fluorophenyl) chloroacetamide | 4-Fluoro | Effective | Moderately Effective |
> Data based on studies of related N-(substituted phenyl)-2-chloroacetamides. epa.gov
Anticancer Research and Proposed Mechanisms in Cell Lines
The investigation of acetamide derivatives as potential anticancer agents has yielded promising results. Various studies on compounds structurally related to this compound have demonstrated cytotoxic effects against a range of human cancer cell lines.
For example, derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have been evaluated for their antiproliferative activity against the MCF-7 human breast adenocarcinoma cell line. nih.gov Similarly, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were tested against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. Some of these compounds exhibited significant cytotoxic activity. nih.gov
The proposed mechanisms for the anticancer effects of these related acetamides are varied. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often accompanied by the activation of key executioner enzymes like caspase-3 and a reduction in the mitochondrial membrane potential, which are hallmarks of the apoptotic process. nih.gov Furthermore, the generation of reactive oxygen species (ROS) within the cancer cells has also been implicated as a potential mechanism of action. nih.gov Another area of research has focused on the inhibition of specific enzymes crucial for cancer cell signaling and survival, such as phospholipase D (PLD). archivepp.com
Table 2: Anticancer Activity of Representative Acetamide Derivatives
| Derivative Class | Cell Line(s) | Observed Effects |
|---|---|---|
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamides | MCF-7 (Breast) | Antiproliferative activity |
| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamides | HeLa (Cervical), A549 (Lung), U87 (Glioblastoma) | Cytotoxicity, Caspase-3 activation, MMP reduction, ROS generation |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | PC3 (Prostate), MCF-7 (Breast) | Cytotoxic activity |
> Data compiled from studies on related acetamide derivatives. nih.govmdpi.com
Neuropharmacological Investigations and Potential Therapeutic Effects
The exploration of N-arylacetamides in the context of neuropharmacology is an emerging field. While specific studies on the neuropharmacological effects of this compound are scarce, research on the broader class of N-arylacetamides suggests potential for central nervous system (CNS) activity. nih.gov
Some studies on related acetamide derivatives have hinted at potential anxiolytic-like properties. nih.gov The evaluation of such compounds in animal models is a critical step in determining their potential therapeutic effects on the CNS. Neuropharmacological activity is often assessed through a battery of behavioral tests that can indicate effects on anxiety, depression, and motor coordination.
Given the lipophilic nature of halogenated compounds, which can facilitate crossing the blood-brain barrier, it is plausible that this compound could exhibit neuropharmacological effects. However, without direct experimental evidence, this remains a speculative area requiring future research.
Anti-inflammatory and Analgesic Potential in Preclinical Models
The structural similarities of N-arylacetamides to known non-steroidal anti-inflammatory drugs (NSAIDs) have prompted investigations into their anti-inflammatory and analgesic potential. The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.
Studies on certain 2-chloro-N,N-diphenylacetamide derivatives have explored their analgesic activity through in vivo models and their potential to interact with COX enzymes via molecular docking studies. nih.gov These studies provide a rationale for investigating other chloroacetamide derivatives for similar activities.
Although no preclinical data for the anti-inflammatory or analgesic effects of this compound are currently available, the presence of the chloroacetamide moiety suggests that it could be a candidate for such investigations. Preclinical models, such as carrageenan-induced paw edema for inflammation and hot plate or writhing tests for analgesia, would be essential to evaluate this potential.
Exploration of Other Emerging Biological Activities
The diverse biological activities reported for acetamide derivatives suggest that the therapeutic potential of compounds like this compound may extend beyond the well-explored antimicrobial and anticancer applications. The broad pharmacological profile of this class of compounds opens avenues for investigating other potential biological activities.
For instance, some acetamide derivatives have been explored for their antioxidant properties. nih.gov The ability to scavenge free radicals and reduce oxidative stress could be beneficial in a variety of disease contexts. Other potential areas of investigation could include antiviral, antiparasitic, or enzyme inhibitory activities against novel targets. The unique substitution pattern of this compound makes it a candidate for screening in a wide range of biological assays to uncover novel therapeutic applications.
Mechanistic Insights into this compound's Biological Interactions
Understanding the molecular mechanisms by which a compound exerts its biological effects is fundamental to drug discovery and development. For this compound, mechanistic insights can be inferred from studies on its structural analogues.
In the context of antimicrobial activity, it has been proposed that chloroacetamides may act by interfering with essential cellular processes. One suggested mechanism is the inhibition of DNA ligase, an enzyme critical for DNA replication and repair. nih.gov Another proposed mechanism involves the degradation of sulfhydryl-containing enzymes and amino acids, leading to a loss of intracellular components and disruption of cellular function.
For anticancer activity, as previously mentioned, the induction of apoptosis is a key mechanism for many related acetamide derivatives. This can be triggered through various signaling pathways, often involving the mitochondria and the activation of caspases. nih.gov The inhibition of enzymes that are overactive in cancer cells, such as phospholipase D, represents another potential mechanistic pathway. archivepp.com
Regarding potential anti-inflammatory effects, the inhibition of COX enzymes is a primary hypothesis based on the activity of other acetamide-containing compounds. nih.gov Molecular docking studies can provide valuable predictions about the binding affinity of this compound to the active sites of COX-1 and COX-2, guiding further experimental validation.
Enzyme Inhibition and Modulatory Studies
While direct enzymatic inhibition studies specifically targeting this compound are not extensively documented in publicly available literature, the broader class of N-substituted chloroacetamides has demonstrated significant potential as microbial reagents. nih.gov The biological activity of these compounds is largely influenced by their chemical structure, particularly the functional groups attached to the phenyl ring, which can interact with the active sites of enzymes in bacterial and fungal strains. nih.gov
The chloroacetamide moiety itself is a reactive group that can participate in covalent interactions with nucleophilic residues, such as cysteine or histidine, within an enzyme's active site, potentially leading to irreversible inhibition. Furthermore, the lipophilicity conferred by the halogenated phenyl ring can facilitate the passage of these molecules through the phospholipid bilayer of cell membranes, a crucial step in reaching intracellular enzymatic targets. nih.gov For instance, N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides have been noted for their high lipophilicity and resulting antimicrobial activity. nih.gov
Some acetamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory process. galaxypub.coarchivepp.com Molecular docking studies of certain 2-chloro-N,N-diphenylacetamide derivatives have shown potential interactions with the active sites of both COX-1 and COX-2 enzymes. orientjchem.org This suggests that halo-substituted phenylacetamides, including this compound, could be explored for their anti-inflammatory potential through COX inhibition.
The following table summarizes the antimicrobial activity of some N-substituted phenyl-2-chloroacetamides against various microbial strains, highlighting the influence of substitution on the phenyl ring.
| Compound | Substituent on Phenyl Ring | Activity against Gram-positive bacteria (e.g., S. aureus) | Activity against Gram-negative bacteria (e.g., E. coli) | Activity against Fungi (e.g., C. albicans) |
|---|---|---|---|---|
| N-(4-chlorophenyl) chloroacetamide | 4-Chloro | Active | Less Active | Moderately Active |
| N-(4-fluorophenyl) chloroacetamide | 4-Fluoro | Active | Less Active | Moderately Active |
| N-(3-bromophenyl) chloroacetamide | 3-Bromo | Active | Less Active | Moderately Active |
| N-(4-iodophenyl) chloroacetamide | 4-Iodo | Active | Less Active | Moderately Active |
Receptor Binding and Signaling Pathway Modulation
Direct studies on the receptor binding profile and signaling pathway modulation of this compound are limited. However, the influence of halogen substitution on the phenyl ring of various ligands is a well-explored area in medicinal chemistry. For instance, in the context of 1-phenylbenzazepine-based dopamine (B1211576) D1 receptor ligands, the presence of a 6-chloro group has been shown to enhance affinity for the receptor. mdpi.com Similarly, for cannabinoid receptor partial agonists, para-substitution with a chloro group on a benzylsulfonamide moiety resulted in a tenfold increase in potency compared to the unsubstituted analog. mdpi.com
Furthermore, some iodinated compounds, such as 2,5-Dimethoxy-4-iodoamphetamine (DOI), are known to be potent agonists of serotonin (B10506) 5-HT2A and 5-HT2C receptors. wikipedia.org While structurally distinct from this compound, this highlights the potential for iodinated phenyl derivatives to interact with specific receptor systems. The presence of the iodine atom in DOI is crucial for its high-affinity binding and is utilized in radiolabeled forms for receptor mapping studies. wikipedia.org
DNA/RNA Interaction Mechanisms and Cellular Effects
While there is no direct evidence of this compound interacting with DNA or RNA, studies on related compounds offer some insights. For example, the antimicrobial effect of 2-chloro-N-(4-methoxyphenyl)acetamide has been suggested to be due to its effect on DNA ligase, an essential enzyme for DNA replication and repair. Halogenated compounds can also induce cellular stress and apoptosis. In vitro studies on iodinated contrast media have shown that at certain concentrations, they can decrease cell viability and induce apoptosis in endothelial cells. nih.gov These effects are often concentration-dependent and can be linked to the generation of oxidative stress. researchgate.net
The cellular effects of iodinated compounds are complex and can involve multiple pathways. For instance, iodinated contrast media have been shown to reduce thyroid uptake of iodide and modulate numerous cellular pathways, some of which are distinct from the effects of free iodide. mdpi.com This suggests that the organic scaffold to which the iodine is attached plays a critical role in its biological activity.
Role of Halogen Bonding and Non-Covalent Interactions in Biological Systems
The presence of both chlorine and iodine atoms in this compound makes it a candidate for engaging in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design. capes.gov.brresearchgate.netepa.gov Halogen bonds are formed between an electrophilic region on a covalently bonded halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a biological macromolecule. acs.org
The introduction of halogen atoms into a molecule can also influence its lipophilicity, membrane permeability, and metabolic stability, all of which are critical pharmacokinetic properties. researchgate.net The ability of halogens to occupy specific binding pockets and form directional interactions makes them valuable tools in rational drug design. researchgate.netresearchgate.net
This compound as a Precursor for Pharmacologically Active Molecules
The chloroacetamide functional group is a versatile synthon in organic chemistry, making this compound a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential pharmacological activities. The reactive C-Cl bond allows for nucleophilic substitution reactions, providing a straightforward route to more complex molecular architectures.
Design and Synthesis of this compound-Based Therapeutics
The design of new therapeutic agents often involves the use of established scaffolds that can be readily modified to explore structure-activity relationships. Chloroacetamide derivatives serve as precursors for various heterocyclic systems known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govijcce.ac.irmdpi.comijcce.ac.ir
One common application of chloroacetamides is in the synthesis of thiazole (B1198619) derivatives. nih.govjocpr.com The reaction of a chloroacetamide with a thioamide or thiourea (B124793) derivative is a well-established method for constructing the thiazole ring. Thiazoles are present in a number of approved drugs and are known to exhibit diverse pharmacological effects. nih.govijcce.ac.ir For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide has been used as an intermediate to synthesize a series of derivatives with antimicrobial and anticancer activities. nih.gov This suggests that this compound could be similarly employed to create novel thiazole-based therapeutics where the chloro and iodo substituents could further modulate the biological activity.
The following table presents examples of pharmacologically active heterocyclic systems that can be synthesized from chloroacetamide precursors.
| Precursor | Reactant | Resulting Heterocyclic System | Potential Pharmacological Activity |
|---|---|---|---|
| N-Aryl-2-chloroacetamide | Thiourea/Thioamide | Thiazole | Antimicrobial, Anticancer, Anti-inflammatory |
| N-Aryl-2-chloroacetamide | 2-Mercaptobenzothiazole | Benzothiazole derivative | Antimicrobial, Antioxidant |
| N-Aryl-2-chloroacetamide | Substituted anilines | Substituted acetamides | Antimicrobial, Anticancer |
Development of Derivatives with Enhanced Biological Profiles
The chloro and iodo substituents on the phenyl ring of this compound offer opportunities for creating derivatives with enhanced biological profiles. The positions and nature of these halogens can be systematically varied to optimize properties such as potency, selectivity, and pharmacokinetic parameters.
For instance, in the development of antimicrobial agents, the high lipophilicity of halogenated compounds can be advantageous for penetrating bacterial cell walls. nih.gov By using this compound as a starting material, medicinal chemists can synthesize derivatives that retain the beneficial properties of the halogenated phenyl ring while introducing new functionalities through the acetamide group. This approach has been successful in the development of thiazole derivatives with potent antimicrobial and anticancer activities. nih.gov The introduction of different substituted anilines to N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide led to compounds with significant activity against various bacterial strains and the MCF7 breast cancer cell line. nih.gov A similar strategy could be applied to this compound to explore a new chemical space for drug discovery.
Radiopharmaceutical Applications of Iodinated Phenylacetamides
The incorporation of radioactive iodine isotopes into phenylacetamide molecules has paved the way for the development of valuable radiopharmaceuticals. These compounds are primarily utilized as imaging agents in nuclear medicine techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The choice of iodine radioisotopes is advantageous due to their diverse decay characteristics. For instance, iodine-123 (¹²³I) is suitable for SPECT imaging, while iodine-124 (¹²⁴I) is a positron emitter used in PET imaging, offering a sufficiently long half-life for studying biological processes that occur over extended periods, such as the localization of monoclonal antibodies. nih.govmdpi.com The increased lipophilicity of iodinated compounds can also enhance their pharmacological and pharmacokinetic properties, which is crucial for effective tissue penetration, particularly for crossing the blood-brain barrier. nih.gov A significant application of iodinated phenylacetamides is in the development of tracers targeting the 18 kDa translocator protein (TSPO), a biomarker for neuroinflammation. nih.govmdpi.com
Radiosynthesis and Development of Imaging Agents (e.g., TSPO Tracers)
The development of radiolabeled phenylacetamides, especially for imaging TSPO, involves complex multi-step synthesis. TSPO is a protein located on the outer mitochondrial membrane and its expression is significantly upregulated in activated microglia and astrocytes during neuroinflammation, making it an excellent target for imaging neurological disorders. nih.govmdpi.comnih.gov Phenylacetamide derivatives have been identified as a promising class of ligands with high affinity for TSPO. mdpi.com
The radiosynthesis process typically involves preparing a precursor molecule, often a non-radioactive version of the final compound, which is then reacted with a radioactive iodine source. A common method is iododestannylation, where a stannylated precursor is reacted with a radioiodide salt (e.g., [¹²⁴I]NaI) in the presence of an oxidizing agent like chloramine-T. researchgate.net This is followed by purification steps, often using High-Performance Liquid Chromatography (HPLC), to ensure the final radiotracer has high radiochemical purity. researchgate.netnih.gov
Researchers have developed several generations of TSPO tracers to improve upon the first-generation ligand, [¹¹C]PK11195, which had limitations such as low sensitivity. mdpi.comnih.gov Second-generation tracers, including various phenylacetamide structures, were designed to have higher binding affinity and improved signal-to-noise ratios. acs.org For example, acetamidobenzoxazolone skeletons, which are related to phenylacetamides, have been labeled with carbon-11 (B1219553) and have shown high affinity for TSPO. nih.gov While much development has focused on fluorine-18 (B77423) and carbon-11 labeling, iodine isotopes remain relevant due to their unique properties. nih.govnih.gov The overarching goal is to create tracers that can effectively visualize and quantify TSPO expression, thereby providing insights into the progression of neuroinflammatory and neurodegenerative diseases. nih.govnih.gov
Table 1: Examples of Radioiodinated and Related Phenylacetamide-Based Imaging Agents
| Tracer/Compound Class | Radioisotope | Target | Key Development Insight |
|---|---|---|---|
| Phenylacetamide Derivatives | ¹²³I, ¹²⁴I, ¹²⁵I | TSPO | This class of compounds shows subnanomolar affinity for TSPO, making them suitable candidates for developing high-affinity radiotracers for imaging neuroinflammation. mdpi.com |
| [¹¹C]MBMP | ¹¹C | TSPO | An acetamidobenzoxazolone (a related structure), demonstrates high binding affinity (Ki = 0.29 nmol/L) and serves as a candidate TSPO PET tracer. nih.gov |
| [¹²⁴I]-PU-H71 | ¹²⁴I | Hsp90 | While not a phenylacetamide, its radiosynthesis via iododestannylation of a precursor is a relevant technique for creating iodinated tracers for PET imaging. researchgate.net |
| [¹¹C]SSR180575 | ¹¹C | TSPO | An indole-acetamide derivative that exhibits nanomolar to subnanomolar binding for TSPO and is noted for its role in promoting neuronal survival. acs.org |
In Vivo Tracking and Diagnostic Potentials in Preclinical and Clinical Studies
The primary application of radiolabeled phenylacetamides and related structures is the in vivo tracking of cellular and molecular processes for diagnostic purposes. PET and SPECT imaging with TSPO tracers allows for the non-invasive visualization and quantification of neuroinflammation in the living brain. mdpi.comnih.gov This has profound diagnostic potential for a range of central nervous system (CNS) disorders. nih.gov
Preclinical Studies: In animal models of neurodegenerative diseases like Alzheimer's, Parkinson's, and multiple sclerosis, TSPO-targeted radiotracers have been instrumental. nih.govnih.gov These studies allow researchers to track the progression of neuroinflammation and to evaluate the efficacy of new anti-inflammatory therapies. nih.gov For instance, studies have shown that these tracers accumulate in brain regions with high densities of activated microglia. mdpi.com The ability to track cells in vivo provides an invaluable tool for understanding disease mechanisms. nih.govnih.gov Preclinical research has confirmed that some second-generation tracers, including those with a phenylacetamide scaffold, show high accumulation in TSPO-rich regions of the brain with minimal interference from metabolites. mdpi.com
Clinical Studies: Following promising preclinical data, several TSPO radiotracers have advanced to clinical trials. nih.gov PET imaging with these agents is used to study neuroinflammation in patients with Alzheimer's disease, Parkinson's disease, multiple sclerosis, and other neurological and psychiatric conditions. nih.govmdpi.com The ability to monitor the inflammatory status of the brain can aid in early diagnosis, patient stratification for clinical trials, and monitoring treatment response. nih.gov While many clinical TSPO tracers use ¹¹C or ¹⁸F, the principles and applications extend to iodinated analogs. The longer half-life of ¹²⁴I (4.18 days) makes it particularly useful for tracking slow biological processes, such as the biodistribution of large molecules like antibodies, and could be applied to small molecule tracers where longer-term imaging is desired. nih.govresearchgate.net
Table 2: Summary of In Vivo Imaging Applications and Findings
| Application Area | Imaging Modality | Key Findings from Studies | Reference |
|---|---|---|---|
| Neuroinflammation Imaging | PET, SPECT | TSPO is overexpressed in activated microglia and astrocytes, making it a key biomarker for neurodegenerative diseases. | nih.govnih.gov |
| Alzheimer's Disease (AD) | PET | TSPO PET imaging provides evidence of an innate inflammatory response in AD. | nih.gov |
| Parkinson's Disease (PD) | PET | Studies have demonstrated the presence of neuroinflammation in PD using TSPO tracers. | nih.gov |
| Multiple Sclerosis (MS) | PET | Upregulation of TSPO is observed in MS, allowing for the visualization of inflammatory lesions. | nih.gov |
| Cancer Imaging | PET | The Hsp90 inhibitor radiotracer [¹²⁴I]-PU-H71 has been used in clinical trials to assess biodistribution in patients with solid tumors and lymphomas. | researchgate.net |
Material Science and Supramolecular Assembly Research with N 2 Chloro 4 Iodophenyl Acetamide
Crystal Engineering and Solid-State Structures of N-(2-Chloro-4-iodophenyl)acetamide
The solid-state structure of this compound is dictated by a variety of non-covalent interactions, which collectively guide the assembly of molecules into well-defined crystal lattices. The interplay of these forces is a key focus of crystal engineering studies involving this compound.
Hydrogen bonds are fundamental to the supramolecular assembly of this compound. The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust intermolecular connections.
N-H…O Hydrogen Bonds: These are the primary hydrogen bonding interactions, where the amide proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule. This interaction is crucial in forming chains or layers within the crystal structure. In related acetamide (B32628) structures, these bonds are consistently observed to link molecules into recognizable motifs. researchgate.netresearchgate.net
Table 1: Hydrogen Bonding Parameters in a Related Acetamide Structure
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···O | 0.86 | 2.03 | 2.88 | 170 |
| C-H···O | 0.95 | 2.50 | 3.42 | 163 |
Halogen bonding is a highly directional non-covalent interaction that has gained significant attention in crystal engineering. In this compound, both the chlorine and iodine atoms can act as halogen bond donors.
C-I…π Interactions: The iodine atom, being a larger and more polarizable halogen, is a particularly effective halogen bond donor. It can interact with the electron-rich π-systems of the aromatic rings of adjacent molecules. These C-I…π interactions are significant in linking the primary hydrogen-bonded motifs into more complex three-dimensional architectures. nih.govnih.gov
C-Cl…π Interactions: The chlorine atom can also participate in halogen bonding, though generally weaker than iodine. C-Cl…π interactions further contribute to the stability of the crystal lattice by providing additional linkages between molecular units. In the crystal structure of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, both C—Cl⋯π(arene) and C—I⋯π(arene) interactions are observed to link chains into deeply puckered twofold interwoven sheets. nih.govnih.gov
The directionality and strength of these halogen bonds are crucial for controlling the orientation of molecules and the resulting supramolecular architecture. The general strength of halogens as electron acceptors follows the order F < Cl < Br < I. ijres.org
Table 2: Halogen Bonding in Crystal Engineering
| Interaction Type | Description | Role in Supramolecular Assembly |
| C-I…π | The iodine atom acts as an electrophilic region (σ-hole) and interacts with the electron-rich π-cloud of an aromatic ring. | Key for linking molecular chains or layers into 3D networks. |
| C-Cl…π | The chlorine atom interacts with the π-system of a neighboring molecule. | Contributes to the overall stability and fine-tuning of the crystal packing. |
The final crystal structure of this compound is a result of the interplay between molecular conformation and the various intermolecular interactions. The molecule itself is not planar, with the acetamide group typically twisted relative to the phenyl ring.
In a structurally similar compound, 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, the dihedral angle between the central spacer unit and the chlorinated ring is 80.02 (11)°, while the dihedral angle to the iodinated ring is 67.48 (11)°. nih.gov This twisted conformation is a consequence of minimizing steric hindrance and optimizing intermolecular interactions.
The combination of hydrogen and halogen bonds leads to the formation of specific packing motifs. These can range from simple one-dimensional chains to more complex two- or three-dimensional networks. The analysis of these motifs is essential for understanding the structure-property relationships of the material.
This compound in the Design and Synthesis of Functional Materials
The predictable and robust nature of the intermolecular interactions in this compound and related compounds makes them valuable building blocks for the design of functional materials. While specific applications for this compound are still emerging, the principles demonstrated by its supramolecular chemistry are applicable to various areas of materials science.
The ability to control the assembly of molecules through a combination of hydrogen and halogen bonding allows for the potential creation of materials with tailored properties, such as:
Nonlinear Optical (NLO) Materials: The ordered arrangement of molecules in a non-centrosymmetric crystal lattice is a prerequisite for second-order NLO properties.
Pharmaceutical Co-crystals: By co-crystallizing an active pharmaceutical ingredient (API) with a conformer like this compound, it may be possible to improve the API's physical properties, such as solubility and stability.
Organic Semiconductors: The π-π stacking and other intermolecular interactions can influence the electronic properties of organic materials, making them potentially useful in electronic devices.
Principles of Self-Assembly and Architectures Based on this compound
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. This compound provides an excellent model system for studying the principles of molecular self-assembly.
The hierarchical nature of the interactions is a key principle. The strong N-H…O hydrogen bonds typically form the primary, most robust structural motifs, such as chains or tapes. These primary structures then assemble into higher-order architectures through weaker interactions like C-H…O and halogen bonds. This hierarchy allows for a degree of predictability in the final crystal structure.
The resulting supramolecular architectures can be diverse, including:
1D Chains: Formed through simple head-to-tail hydrogen bonding.
2D Sheets: Where 1D chains are linked together through weaker interactions like halogen bonds. nih.govnih.gov
3D Networks: Involving more complex interpenetration of sheets or multiple interaction points leading to a fully three-dimensional structure.
By understanding and controlling these self-assembly processes, scientists can aspire to create novel materials with desired topologies and functions.
Advanced Spectroscopic and Structural Characterization of N 2 Chloro 4 Iodophenyl Acetamide
X-ray Crystallography for Precise Structural Determination of N-(2-Chloro-4-iodophenyl)acetamide
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound by mapping its electron density. A crystallographic analysis would yield critical data, including bond lengths, bond angles, and torsion angles, defining the molecule's exact conformation. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing arrangement.
Despite its importance, specific crystal structure data, including unit cell dimensions, space group, and atomic coordinates for this compound, are not available in open-access crystallographic databases.
Table 7.1.1: Hypothetical X-ray Crystallography Data Points for this compound. (Note: The following table is a representation of the type of data expected from X-ray crystallography and is not based on published experimental results.)
| Parameter | Expected Data |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c) | Ångströms (Å) |
| Unit Cell Angles (α, β, γ) | Degrees (°) |
| Key Bond Lengths (e.g., C-Cl, C-I, C=O, N-H) | Ångströms (Å) |
| Key Bond Angles (e.g., C-N-C, O=C-N) | Degrees (°) |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the amide N-H proton, and the methyl (CH₃) protons. The chemical shifts (δ) would indicate their electronic environment, while the splitting patterns (multiplicity) would reveal neighboring protons, helping to confirm the substitution pattern on the phenyl ring.
¹³C NMR: The carbon NMR spectrum would display separate resonances for each unique carbon atom, including the carbonyl carbon, the methyl carbon, and the distinct carbons of the substituted aromatic ring.
While the PubChem database for CAS 135050-05-4 indicates the existence of a ¹³C NMR spectrum in a proprietary database, the actual chemical shifts and coupling constants are not publicly available.
Table 7.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. (Note: This table represents expected regions for chemical shifts based on general principles of NMR spectroscopy and is not derived from published experimental data.)
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
| ¹H | Acetyl-CH₃ | ~2.2 |
| ¹H | Aromatic-H | 7.5 - 8.5 |
| ¹H | Amide-NH | ~8.0 - 9.5 (broad) |
| ¹³C | Acetyl-CH₃ | ~25 |
| ¹³C | Aromatic-C (unsubstituted) | 120 - 140 |
| ¹³C | Aromatic-C (substituted C-Cl, C-I, C-N) | 90 - 150 |
| ¹³C | Carbonyl-C=O | ~169 |
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound (C₈H₇ClINO), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (approx. 294.926 g/mol for the major isotopes). The isotopic pattern of this peak would be characteristic, showing the presence of one chlorine atom and one iodine atom. Fragmentation patterns would likely involve the loss of the acetyl group or halogen atoms.
A GC-MS data entry is noted in PubChem for this compound, but the specific mass-to-charge ratios (m/z) and relative abundances are not publicly detailed.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of functional groups. The spectra for this compound would be expected to show characteristic absorption or scattering bands. Key expected vibrations include:
N-H stretch: A moderate to sharp band around 3300 cm⁻¹.
C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
C=O stretch (Amide I band): A strong, sharp absorption band around 1660-1680 cm⁻¹.
N-H bend (Amide II band): A moderate band around 1550 cm⁻¹.
Aromatic C=C stretches: Bands in the 1400-1600 cm⁻¹ region.
C-Cl and C-I stretches: These would appear in the fingerprint region at lower wavenumbers (<800 cm⁻¹).
A reference to a vapor phase IR spectrum is available in public databases, but the detailed spectrum with peak positions and intensities is not provided.
UV-Visible Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible spectroscopy measures the electronic transitions within a molecule, typically in conjugated systems. This compound, containing a substituted benzene ring, is expected to absorb UV light. The spectrum, a plot of absorbance versus wavelength, would show one or more absorption maxima (λₘₐₓ). The positions and intensities of these peaks are characteristic of the chromophore (the light-absorbing part of the molecule). The substitution on the aromatic ring would influence the precise wavelength of maximum absorption. However, no specific experimental UV-Visible spectral data for this compound has been published in accessible sources.
Comparative Studies and Structure Property Relationships of N 2 Chloro 4 Iodophenyl Acetamide Analogues
Influence of Halogen Substitution Patterns on Reactivity and Biological Activity
The biological activity of N-(substituted phenyl)-2-chloroacetamides has been a subject of considerable research, particularly concerning their antimicrobial properties. Studies on a series of N-(substituted phenyl)-2-chloroacetamides have demonstrated that the presence and nature of halogen substituents on the phenyl ring play a crucial role in their antimicrobial efficacy. nih.gov
A study by Bogdanović et al. (2021) on twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides revealed that halogenated derivatives, especially those with a para-substituted phenyl ring, were among the most active against various bacterial and fungal strains. nih.govnih.govresearchgate.net This enhanced activity is often attributed to increased lipophilicity, which facilitates the passage of the molecules through the phospholipid bilayer of cell membranes. nih.govnih.govresearchgate.net For instance, N-(4-bromophenyl)-2-chloroacetamide exhibited the highest lipophilicity among the tested compounds. nih.gov
The following table summarizes the antimicrobial activity and physicochemical properties of some halogenated N-phenyl-2-chloroacetamide analogues.
| Compound Name | Substituent | LogP | TPSA (Ų) | Antimicrobial Activity (MIC µg/mL) |
| S. aureus | ||||
| N-(4-fluorophenyl) chloroacetamide | 4-F | 2.05 | 29.1 | 12.5 |
| N-(4-chlorophenyl) chloroacetamide | 4-Cl | 2.58 | 29.1 | 25 |
| N-(4-bromophenyl) chloroacetamide | 4-Br | 2.75 | 29.1 | 50 |
| N-(4-iodophenyl) chloroacetamide | 4-I | 3.12 | 29.1 | 50 |
| N-(3-bromophenyl) chloroacetamide | 3-Br | 2.75 | 29.1 | 12.5 |
Data sourced from Bogdanović et al. (2021). nih.gov
From this data, it is evident that para-halogenated analogues are effective against Gram-positive bacteria (S. aureus and MRSA) and the yeast C. albicans, but less so against the Gram-negative bacterium E. coli. nih.gov Interestingly, the position of the halogen also plays a significant role, as seen in the case of N-(3-bromophenyl) chloroacetamide, which showed higher potency compared to its para-substituted counterpart against the tested strains. nih.gov This suggests that steric and electronic factors, in addition to lipophilicity, are important determinants of biological activity.
Comparison with N-(2-Chloro-4-iodophenyl)acetamide Derivatives Bearing Diverse Substituents
To further understand the structure-activity relationships within the N-phenyl-2-chloroacetamide family, it is insightful to compare halogenated derivatives with those bearing other types of substituents. The study by Bogdanović et al. also included analogues with electron-donating (methyl, methoxy) and electron-withdrawing (acetyl, cyano, nitro) groups, as well as a hydroxyl group. nih.gov
The introduction of non-halogen substituents leads to a wide range of physicochemical properties and, consequently, varied biological activities. For example, the presence of a hydroxyl group in N-(4-hydroxyphenyl) chloroacetamide significantly reduces lipophilicity. nih.gov Conversely, an acetyl group increases the topological polar surface area (TPSA), which can influence cell permeability. nih.gov
Below is a comparative data table of N-phenyl-2-chloroacetamide derivatives with diverse substituents.
| Compound Name | Substituent | LogP | TPSA (Ų) | Antimicrobial Activity (MIC µg/mL) |
| S. aureus | ||||
| N-phenyl chloroacetamide | H | 1.88 | 29.1 | 50 |
| N-(4-methylphenyl) chloroacetamide | 4-CH₃ | 2.37 | 29.1 | 50 |
| N-(4-methoxyphenyl) chloroacetamide | 4-OCH₃ | 2.02 | 38.33 | 100 |
| N-(4-acetylphenyl) chloroacetamide | 4-COCH₃ | 1.54 | 46.17 | 100 |
| N-(4-hydroxyphenyl) chloroacetamide | 4-OH | 1.48 | 49.33 | 100 |
| N-(4-cyanophenyl) chloroacetamide | 4-CN | 1.69 | 52.89 | 50 |
| N-(3-cyanophenyl) chloroacetamide | 3-CN | 1.69 | 52.89 | 25 |
Data sourced from Bogdanović et al. (2021). nih.gov
The data reveals that simple alkyl or unsubstituted phenyl derivatives have moderate activity. nih.gov The introduction of polar groups like methoxy, acetyl, and hydroxyl at the para position tends to decrease the antimicrobial potency, likely due to reduced lipophilicity and altered electronic properties. nih.gov However, a cyano group, particularly at the meta position, appears to enhance activity against Gram-positive bacteria and C. albicans. nih.gov
Elucidation of Structure-Reactivity Correlations within the this compound Family
The collective data allows for the elucidation of several structure-reactivity and structure-activity correlations within the N-phenyl-2-chloroacetamide family.
Lipophilicity and Antimicrobial Activity: A clear trend is observed where increased lipophilicity, often associated with halogen substitution, correlates with enhanced antimicrobial activity, particularly against Gram-positive bacteria. nih.govnih.govresearchgate.net This is consistent with the hypothesis that these compounds need to cross bacterial cell membranes to reach their target sites. However, lipophilicity is not the sole determinant, as evidenced by the high activity of some less lipophilic compounds like N-(3-cyanophenyl) chloroacetamide. nih.gov
Electronic Effects: The electronic nature of the substituents on the phenyl ring influences both the reactivity of the chloroacetyl group and the interaction of the molecule with biological targets. Electron-withdrawing groups are expected to increase the reactivity of the chloroacetamide moiety towards nucleophilic substitution, which could be a mechanism of action for their biological effects.
Steric Factors and Positional Isomerism: The position of the substituent on the phenyl ring has a profound impact on biological activity. As seen with the bromo and cyano-substituted analogues, the meta-substituted compounds are more active than their para-substituted counterparts. nih.gov This highlights the importance of the three-dimensional shape of the molecule and its ability to fit into the active site of a biological target. For this compound, the ortho-chloro substituent would likely introduce significant steric hindrance and alter the conformation of the molecule compared to its mono-substituted analogues, which would in turn affect its reactivity and biological profile.
Future Research Directions and Translational Perspectives for N 2 Chloro 4 Iodophenyl Acetamide
Emerging Applications of N-(2-Chloro-4-iodophenyl)acetamide in Interdisciplinary Fields
The strategic placement of chloro and iodo groups on the phenylacetamide scaffold of this compound opens up a wide array of potential applications in diverse scientific fields. The inherent properties of halogen atoms, such as their ability to form halogen bonds and modulate the electronic and lipophilic characteristics of a molecule, are key to these emerging applications. tandfonline.comgoogle.com
In the realm of medicinal chemistry , N-arylacetamides are a well-established class of compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. ou.edunih.govgoogle.com The presence of halogen substituents can significantly enhance these activities. For instance, halogenated phenylacetamides have shown potency as sodium channel blockers, suggesting a potential therapeutic avenue for neurological disorders. nih.gov Furthermore, N-arylacetamide derivatives are being explored as potent urease inhibitors, which could be instrumental in combating infections caused by urease-producing bacteria like Helicobacter pylori. ou.edunih.govnih.govnih.gov The dual halogenation in this compound could lead to compounds with enhanced efficacy or novel mechanisms of action in these areas.
The iodo-substituent, in particular, offers unique opportunities. Iodinated organic compounds have a long history of use as contrast media in radiographic imaging. tandfonline.comnih.gov The high atomic number of iodine provides excellent X-ray attenuation, a property that could be harnessed in the development of new diagnostic agents based on the this compound framework. Moreover, the potential for radioiodination opens up avenues in radiopharmaceutical therapies , where targeted delivery of radioactive iodine isotopes can be used for cancer treatment. precedenceresearch.comindustrytoday.co.ukopenpr.com Research into iodinated indocyanine green analogs for targeted therapy of liver cancer highlights the potential of incorporating iodine into drug-like molecules for theranostic applications. nih.gov
In materials science , halogenated organic compounds are valued for their role in creating materials with specific properties, such as flame retardancy and liquid crystallinity. The defined substitution pattern of this compound could be exploited in the design of novel organic materials with tailored electronic and photophysical properties.
Furthermore, the field of agricultural chemistry may benefit from the exploration of this compound. Many commercial herbicides and pesticides are halogenated aromatic compounds. The specific substitution pattern of this compound could be a starting point for the development of new agrochemicals with improved efficacy and selectivity.
Table 1: Potential Interdisciplinary Applications of this compound
| Field | Potential Application | Rationale |
| Medicinal Chemistry | Novel therapeutics (e.g., analgesics, anti-inflammatory, antimicrobial agents, kinase inhibitors) | Acetanilide core is a known pharmacophore; halogens can enhance biological activity. |
| Medical Diagnostics | Radiographic contrast agents | The iodine atom provides high X-ray attenuation. |
| Theranostics | Targeted radiopharmaceutical therapy | Potential for radioiodination for combined diagnosis and therapy of diseases like cancer. |
| Materials Science | Novel organic materials | Halogenation can impart specific electronic and physical properties. |
| Agricultural Chemistry | New herbicides or pesticides | Halogenated aromatic structures are common in agrochemicals. |
Challenges and Opportunities in the Academic Research of this compound
However, these synthetic challenges also present opportunities for innovation in synthetic methodology. The development of novel, efficient, and regioselective methods for the synthesis of di-substituted anilines and their subsequent acylation would be a valuable contribution to organic chemistry. tandfonline.com For instance, exploring modern catalytic methods or novel halogenating reagents could streamline the synthesis of this compound and its derivatives.
Another challenge is the limited availability of this specific compound from commercial suppliers, which can hinder initial exploratory research. This scarcity underscores the need for more academic and commercial efforts in synthesizing and characterizing such compounds.
From an opportunities perspective, the unique substitution pattern of this compound provides a rich platform for structure-activity relationship (SAR) studies. By systematically modifying the acetamide (B32628) side chain or introducing further substituents on the phenyl ring, researchers can explore how these changes affect the compound's biological activity and physical properties. Such studies are crucial for optimizing lead compounds in drug discovery and for designing materials with desired characteristics.
Table 2: Challenges and Opportunities in Academic Research
| Aspect | Challenges | Opportunities |
| Synthesis | Complex multi-step synthesis, low yields, difficult purification of isomers. nih.gov | Development of novel, efficient, and regioselective synthetic methods. |
| Availability | Limited commercial availability for initial research. | Increased academic and commercial synthesis and characterization efforts. |
| SAR Studies | Requires synthesis of a library of derivatives. | Rich platform for exploring the impact of substituents on activity and properties. |
| Target Identification | Unknown biological targets for this specific compound. | Use of computational methods and high-throughput screening to identify targets. |
Potential for Translational Research and Industrial Applications of this compound-Based Compounds
The translational potential of this compound and its derivatives is significant, with possible applications in the pharmaceutical, diagnostic, and chemical industries.
In the pharmaceutical industry , the development of new drugs is a lengthy and expensive process. However, starting from a scaffold with known biological potential, such as the N-arylacetamide core, can streamline this process. If research demonstrates significant biological activity for derivatives of this compound, there is a clear pathway for translational research, including preclinical and clinical development. The development of new drugs with novel mechanisms of action is a constant need, and this compound offers a potential starting point. ou.edu The growing field of radiopharmaceuticals also presents a major opportunity for iodinated compounds. precedenceresearch.comindustrytoday.co.ukopenpr.com
For the diagnostic industry , the potential use of iodinated compounds like this compound as intermediates for new contrast agents is a tangible opportunity. The demand for safer and more effective diagnostic imaging agents is always present.
In the broader chemical industry , anilides are important intermediates in the synthesis of dyes, pigments, and other specialty chemicals. tandfonline.com The development of efficient and scalable synthetic processes for this compound could lead to its use as a building block for a variety of industrial products. The process for preparing anilides, for example by reacting an acid with an aromatic hydroxy compound and an oxyhalide, can be scaled for industrial production. google.com
A key factor for successful translation is the development of a cost-effective and scalable synthesis . google.com Collaboration between academic researchers and industrial partners will be crucial to overcome the synthetic challenges and to explore the commercial viability of this compound-based products. Furthermore, a thorough evaluation of the toxicological profile of any new compound is a prerequisite for its translation into a commercial product, particularly in the pharmaceutical and agricultural sectors.
Q & A
Basic: What are the recommended methods for synthesizing N-(2-Chloro-4-iodophenyl)acetamide, and how can purity be ensured?
Answer:
The synthesis of halogenated acetamides typically involves coupling an aryl amine with acetyl chloride derivatives. A common approach is reacting 2-chloro-4-iodoaniline with acetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 273 K to minimize side reactions . Post-synthesis, purity is ensured through:
- Liquid-liquid extraction : Separate the product from unreacted starting materials using DCM and aqueous HCl/NaHCO₃ washes .
- Recrystallization : Use toluene or ethanol for slow evaporation, which enhances crystal purity and removes impurities .
- Analytical validation : Confirm purity via melting point analysis (e.g., 427 K for related compounds) and HPLC .
Advanced: How can researchers resolve discrepancies in spectroscopic data during characterization?
Answer:
Discrepancies in NMR or mass spectra often arise from isotopic halogen effects (e.g., iodine’s spin-½ nucleus) or solvent interactions. Methodological strategies include:
- Multi-technique cross-validation : Compare X-ray diffraction data (e.g., SHELXL-refined structures) with NMR/IR to confirm bond geometries .
- Isotopic pattern analysis : Use high-resolution mass spectrometry (HRMS) to distinguish molecular ion clusters caused by chlorine/iodine isotopes .
- Dynamic NMR studies : Resolve rotational barriers in the acetamide group by variable-temperature ¹H NMR .
Table 1: Example spectral benchmarks for related compounds
| Technique | Key Peaks/Parameters | Reference Compound |
|---|---|---|
| ¹³C NMR | ~168 ppm (C=O), ~140 ppm (C-I) | N-(3-Chloro-4-fluorophenyl)acetamide |
| X-ray | R[F² > 2σ(F²)] < 0.05 | N-(4-Chlorophenyl) derivatives |
Basic: Which crystallographic tools are suitable for determining the crystal structure of this compound?
Answer:
The SHELX suite (SHELXL, SHELXS) is widely used for small-molecule crystallography due to its robustness in handling halogen-heavy structures . Critical parameters include:
- Absorption correction : Apply multi-scan methods (e.g., SADABS) for iodine’s high X-ray attenuation .
- Hydrogen bonding : Refine positions using Fourier difference maps and constrain C–H distances to 0.95–1.00 Å .
- Validation : Check using checkCIF/PLATON to resolve ADPs (anisotropic displacement parameters) for iodine atoms .
Advanced: What strategies analyze hydrogen bonding and molecular packing in halogenated acetamides?
Answer:
For halogenated acetamides, intermolecular interactions are dominated by N–H···O and C–H···X (X = Cl, I) bonds. Key steps:
- Hydrogen bond geometry : Calculate donor-acceptor distances (e.g., N–H···O: 2.8–3.0 Å) and angles (>150°) using Mercury or OLEX2 .
- Packing analysis : Identify π-stacking or halogen-halogen contacts (e.g., I···I interactions) with CrystalExplorer .
- Thermal analysis : Correlate TGA/DSC data with packing density to assess stability .
Table 2: Hydrogen bond parameters from N-(4-Chlorophenyl)acetamide
| Donor–Acceptor | Distance (Å) | Angle (°) | Symmetry Operator |
|---|---|---|---|
| N1–H1N···O1 | 2.89 | 165 | x, y, z |
| C1–H1A···O1 | 3.12 | 145 | x, 1−y, z+½ |
Basic: How to optimize solvent selection and reaction conditions for higher yield?
Answer:
- Solvent polarity : Use DCM or THF to balance solubility and reactivity of iodoaryl intermediates .
- Temperature control : Maintain ≤273 K during acetylation to suppress iodine displacement side reactions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide formation without degrading the iodo group .
Advanced: How to address contradictions in crystallographic refinement metrics (e.g., high R-values)?
Answer:
High R-values (>0.1) in iodine-containing structures often stem from absorption or twinning:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
